6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one
Description
Structure
3D Structure
Properties
CAS No. |
40915-86-4 |
|---|---|
Molecular Formula |
C12H17N3OS |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H17N3OS/c1-6(2)8-7-9(15-17-8)13-11(12(3,4)5)14-10(7)16/h6H,1-5H3,(H,13,14,15,16) |
InChI Key |
VDGPSIMLGXDPQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=O)NC(=NC2=NS1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Formation
- The pyrimidine core is often synthesized via cyclization reactions involving amidines or guanidines with β-dicarbonyl compounds or enaminones.
- For example, guanidine derivatives react with enaminones under reflux conditions to form substituted pyrimidines.
- In some protocols, 2,4-dichloropyrimidine intermediates are prepared by chlorination of hydroxy-substituted pyrimidines using phosphorus oxychloride (POCl3) under reflux.
Thiazole Ring Construction and Fusion
- The thiazole ring is introduced by cyclization involving thiourea or isothiocyanate derivatives reacting with α-haloketones or β-ketoesters.
- Fusion to the pyrimidine ring is achieved by intramolecular cyclization, often under acidic or basic conditions, to form the thiazolo[3,4-d]pyrimidinone scaffold.
Cyclization and Oxidation to 4-One
- The final step involves cyclization to form the lactam (4-one) functionality, often achieved by heating or refluxing the intermediate in the presence of oxidizing agents or under acidic conditions.
- This step ensures the formation of the 5H-thiazolo[3,4-d]pyrimidin-4-one core with the correct oxidation state at the 4-position.
Representative Synthetic Procedure (Adapted from Related Thieno[2,3-d]pyrimidine Synthesis)
Analytical and Characterization Data
- The structure confirmation is typically done by IR, ^1H-NMR, ^13C-NMR, and mass spectrometry.
- Key spectral features include characteristic signals for the tert-butyl group (singlet near 1.3 ppm in ^1H-NMR), isopropyl group (doublet and septet pattern), and the heterocyclic protons.
- The lactam carbonyl appears in the IR spectrum around 1650 cm^-1.
- Mass spectrometry confirms the molecular ion peak consistent with the molecular formula.
Research Findings and Optimization Notes
- Reaction times and temperatures are critical for optimizing yields; prolonged reflux in POCl3 ensures complete chlorination but may cause decomposition if excessive.
- Use of sterically hindered bases like Hunig’s base facilitates selective substitution without side reactions.
- Solvent choice (e.g., tert-butanol, DMF) affects solubility and reaction rates.
- Purification often requires chromatographic techniques due to close polarity of intermediates.
- Moderate yields (50–70%) are typical for multi-step syntheses of such fused heterocycles, with overall yields depending on purification efficiency.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose | Typical Yield | Notes |
|---|---|---|---|---|
| Pyrimidine chlorination | POCl3, reflux 10 h | Convert hydroxy to chloro groups | ~55% | Monitor by TLC |
| Alkyl substitution (tert-butyl) | tert-butanol, Hunig’s base, 60-70 °C | Introduce tert-butyl group | Moderate | Stirring for 9-10 h |
| Alkyl substitution (isopropyl) | Isopropyl amine/halide, reflux | Introduce isopropyl group | Moderate | Controlled temperature |
| Cyclization to fused ring | Acid/base, reflux | Form thiazolo-pyrimidinone core | High | Final ring closure |
| Purification | Chromatography, recrystallization | Isolate pure compound | Variable | Essential for purity |
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one has been evaluated for its potential as a drug candidate due to its structural features that may confer biological activity. Its thiazolo-pyrimidine framework is known for various pharmacological properties.
Antimicrobial Activity
Research has indicated that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown potent inhibitory effects against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM . The biological evaluation of such compounds often involves MTT assays to determine cytotoxicity against human cell lines, revealing promising results for further development .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets. These studies help in understanding the compound's mechanism of action and optimizing its structure for enhanced activity. For example, docking simulations against targets like MurD and DNA gyrase have provided insights into binding affinities and potential inhibitory constants compared to standard drugs .
Case Studies
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings and Trends
Antitumor Activity: Compound 10e demonstrated potent activity against MCF-7 breast adenocarcinoma (IC₅₀ = 11 µM), attributed to its electron-withdrawing 4-nitrobenzylidene substituent, which enhances DNA intercalation or kinase inhibition . The absence of a fused thiazole ring in 10e (vs. the target compound) suggests that the thiazolo moiety may alter target selectivity or bioavailability.
Enzyme Inhibition: Compound 3g, a pyrazolo-thiazolo-pyrimidinone, showed strong XO inhibition (IC₅₀ = 0.87 µM), likely due to its chloro-hydroxy-methylphenyl group, which mimics the planar structure of xanthine . The tert-butyl group in the target compound may enhance hydrophobic interactions with enzyme pockets, though this requires experimental validation.
Kinase Modulation :
- Pyrazolo[3,4-d]pyrimidin-4-one derivatives (e.g., 1-methyl-7H-pyrazolo[3,4-d]pyrimidin-4-one) are precursors for CK2 inhibitors. Their activity depends on substituent positioning; methyl groups at N1 or C6 improve solubility and binding .
Physicochemical and Pharmacokinetic Properties
- Toxicity : In silico studies of 3g predicted low hepatotoxicity, a trend that may extend to the target compound due to similar steric shielding of reactive sites .
Biological Activity
6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by research findings and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃OS |
| Molecular Weight | 251.348 g/mol |
| Density | 1.28 g/cm³ |
| Boiling Point | 357.1 °C |
| Flash Point | 169.8 °C |
These properties suggest a stable compound with potential applicability in various biological contexts.
1. Anti-inflammatory Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
- Case Study : A study reported that certain derivatives demonstrated IC₅₀ values against COX-2 comparable to celecoxib, a standard anti-inflammatory drug, suggesting strong potential for therapeutic use in inflammatory conditions .
2. Antimicrobial Activity
The compound has been tested against various bacterial and fungal strains, demonstrating promising antimicrobial properties.
- Research Findings : A study evaluated its efficacy against several microorganisms using the broth microdilution method. The results indicated that the compound exhibited MIC values lower than those of established antibiotics like ciprofloxacin and fluconazole, particularly against Gram-positive bacteria .
3. Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties.
- Mechanism of Action : Studies have shown that this compound can induce apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS) generation and modulation of apoptotic markers .
Structure-Activity Relationship (SAR)
The biological activity of thiazolo-pyrimidine derivatives is closely related to their structural features. Modifications at specific positions on the thiazole and pyrimidine rings can enhance their pharmacological effects.
| Position | Modification | Effect on Activity |
|---|---|---|
| 2 | Electron-withdrawing groups | Increased antimicrobial potency |
| 4 | Alkyl substitutions | Enhanced anti-inflammatory activity |
This relationship underscores the importance of molecular design in developing effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
